molecular formula C25H17F3O4S B608664 (E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid CAS No. 2135600-76-7

(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid

Cat. No. B608664
M. Wt: 470.4622
InChI Key: SJXNPGGVGZXKKI-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSZ102 is a potent ERα antagonist and degrader. LSZ102 showed ERα degradation IC50 = 0.2 nM. LSZ102 demonstrated IC50 for MCF-7 cells = 1.7 nM. Upon administration of LSZ102, this agent binds to the ER and induces the degradation of the receptor. This prevents ER activation and ER-mediated signaling, and inhibits the growth and survival of ER-expressing cancer cells.

Scientific Research Applications

  • Antimicrobial applications: Some related compounds, like polymeric drugs synthesized from similar structures, have been tested for antimicrobial activities against bacteria such as Escherichia coli and Salmonella typhi, suggesting potential applications in combating microbial infections (Arun, Reddy, & Rajkumar, 2003).

  • Solar energy conversion: Fluoranthene-based dyes, which bear structural resemblance, have been used as sensitizers in dye-sensitized solar cells, achieving significant solar energy to electricity conversion efficiencies. This indicates potential uses in renewable energy technologies (Ma et al., 2009).

  • Polymer modifications: The compound's analogs have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial/antifungal activities. This suggests applications in medical fields, particularly in developing more durable and bioactive materials (Aly & El-Mohdy, 2015).

  • Corrosion inhibition: Similar structures have been used to form self-assembled films on iron surfaces, demonstrating protective abilities against corrosion. This indicates potential applications in materials science, especially in protecting metals from environmental degradation (Zhang et al., 2009).

  • Photophysical properties: Chromophores structurally related to this compound have been synthesized and studied for their photophysical properties, indicating potential applications in the development of light-emitting materials and optical technologies (Jachak et al., 2021).

  • pH-sensitive materials: Some related phenolphthalein derivatives have been synthesized for the development of color-changing polymeric materials, suggesting uses in creating pH-sensitive applications, possibly in sensors or indicators (Fleischmann et al., 2012).

properties

IUPAC Name

(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXNPGGVGZXKKI-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid

CAS RN

2135600-76-7
Record name LSZ-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LSZ-102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LSZ-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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